![molecular formula C18H18ClNO5S B2909758 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine CAS No. 1328334-96-8](/img/structure/B2909758.png)
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine, also known as BDDP, is a chemical compound that has been the subject of scientific research due to its potential in treating various diseases.
作用機序
The mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to inhibit the activity of an enzyme called glycogen synthase kinase-3 beta (GSK-3β), which is involved in various cellular processes, including cell proliferation and apoptosis. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has also been shown to inhibit the activity of certain receptors in the brain, including the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory.
Biochemical and Physiological Effects:
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to have various biochemical and physiological effects, including the inhibition of cancer cell growth, the reduction of beta-amyloid plaques in the brain, and the reduction of seizures in animal models. 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has also been shown to have anti-inflammatory and antioxidant effects, which may be beneficial in treating various diseases.
実験室実験の利点と制限
One advantage of using 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine in lab experiments is its potential in treating various diseases, which makes it a promising candidate for further research. However, one limitation is that the mechanism of action of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine is not fully understood, which makes it difficult to optimize its use in treating specific diseases.
将来の方向性
There are several future directions for research on 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine, including further studies on its mechanism of action, optimization of its use in treating specific diseases, and the development of new analogs with improved pharmacological properties. Additionally, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine could be studied in combination with other drugs to enhance its therapeutic potential.
合成法
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine can be synthesized through a multi-step process involving the reaction of 2,5-dimethoxyphenylacetonitrile with sodium hydride, followed by the reaction with 4-chlorobenzaldehyde and then with 2-methoxy-5-chlorobenzenesulfonyl chloride. The final step involves the reaction with pyrrolidine, resulting in the formation of 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine.
科学的研究の応用
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been studied for its potential in treating various diseases, including cancer, Alzheimer's disease, and epilepsy. In cancer research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to inhibit the growth of cancer cells and induce apoptosis, or programmed cell death. In Alzheimer's disease research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to reduce the accumulation of beta-amyloid plaques, which are associated with the disease. In epilepsy research, 3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine has been shown to reduce seizures in animal models.
特性
IUPAC Name |
3-(1,3-benzodioxol-5-yl)-1-(5-chloro-2-methoxyphenyl)sulfonylpyrrolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO5S/c1-23-16-5-3-14(19)9-18(16)26(21,22)20-7-6-13(10-20)12-2-4-15-17(8-12)25-11-24-15/h2-5,8-9,13H,6-7,10-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNRFADMGSVILFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Benzo[d][1,3]dioxol-5-yl)-1-((5-chloro-2-methoxyphenyl)sulfonyl)pyrrolidine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

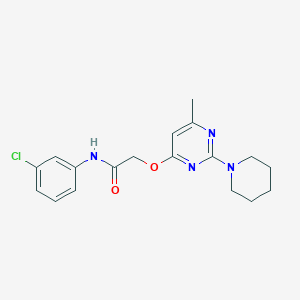
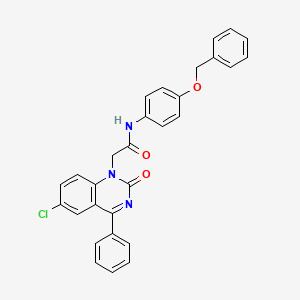


![N-(4-(benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-2-(1H-indol-1-yl)acetamide](/img/structure/B2909682.png)
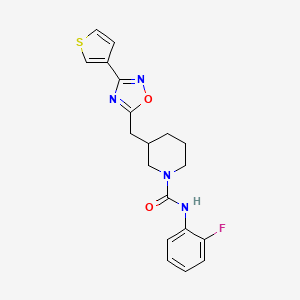

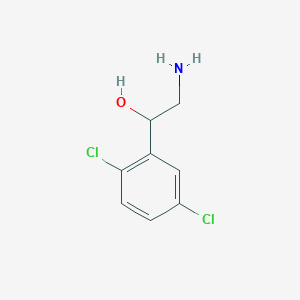
![4-Bromo-5,6-dihydro-pyrrolo[3,4-b]pyridin-7-one](/img/structure/B2909691.png)

![N-(4-fluoro-3-nitrophenyl)-2-[3-(2-methoxyphenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2909695.png)
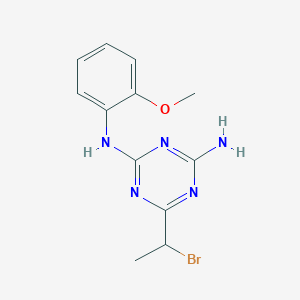
![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-methyl-N-(2-morpholinoethyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2909697.png)
![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2909698.png)